molecular formula C26H33NO4 B1669567 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid CAS No. 702680-17-9

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid

Cat. No. B1669567
M. Wt: 423.5 g/mol
InChI Key: OISHBINQIFNIPV-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 775,146 is an agonist of peroxisome proliferator-activated receptor α (PPARα) that selectively binds to PPARα (Ki = 24.5 nM) over PPARβ and PPARγ (Kis = >10,000 nM). CP 775,146 induces PPARα transcriptional activity in a reporter assay (EC50s = 57 and 284 nM for human and rat receptors, respectively, expressed in HepG2 cells). It decreases plasma triglyceride levels in mice by 73% when administered at a dose of 2 mg/kg per day for two days.
CP-775146 is a selective, high affinity PPARα agonist. CP-775146 exhibits hypolipidemic activity in vivo.

Scientific Research Applications

Analytical Characterization Techniques

  • Chemical Derivatization and Mass Spectrometry : Fujita et al. (2001) demonstrated the use of chemical derivatization combined with mass spectrometry for characterizing complex organic compounds, which could be applicable to the study of compounds like 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid for their structural determination (Fujita et al., 2001).

Synthesis and Chemical Reactions

  • Synthesis of Related Compounds : Zhang Dan-shen (2009) described a synthesis process for a compound structurally related to 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid. This could provide insights into potential synthesis routes and reaction behaviors for the compound (Zhang Dan-shen, 2009).

  • Catalysis of Oxidative Cyclization : Research by Dönges et al. (2014) on the catalysis of oxidative cyclization in organic chemistry may offer relevant insights for manipulating compounds like 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid in synthetic pathways (Dönges et al., 2014).

Applications in Material Science

  • Polybenzoxazine Materials : Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to the chemical structure of interest, in the creation of polybenzoxazine materials. This research could suggest potential applications of 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid in material science, particularly in creating novel polymeric materials (Trejo-Machin et al., 2017).

Biochemical Applications

  • Antibacterial Activity Studies : The study by Aridoss et al. (2010) on the antibacterial activity of piperidin-4-one derivatives points to potential biochemical applications of 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid, especially in developing new antibacterial agents (Aridoss et al., 2010).

Environmental Chemistry

  • Bacterial Metabolism of Phenolic Compounds : Spivack et al. (1994) researched the bacterial metabolism of bisphenol A, involving oxidative skeletal rearrangement. This research could provide valuable insights into the environmental fate and biodegradation of similar compounds, including 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid (Spivack et al., 1994).

properties

IUPAC Name

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISHBINQIFNIPV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044033
Record name CP-775146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid

CAS RN

702680-17-9
Record name 702680-17-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid
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2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid

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